molecular formula C15H20ClNO3 B10979564 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one

Cat. No.: B10979564
M. Wt: 297.78 g/mol
InChI Key: HNLHCZXQVDKFMN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group, a methyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Morpholine Ring: The phenoxy intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine ring.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable ketone or aldehyde to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and morpholine groups can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one: Lacks the methyl group on the phenoxy ring.

    2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of a morpholine ring.

    2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)butan-1-one: Has a butanone backbone instead of a propanone backbone.

Uniqueness

The uniqueness of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorinated phenoxy group and the morpholine ring allows for versatile reactivity and potential bioactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H20ClNO3/c1-11-10-12(4-5-13(11)16)20-15(2,3)14(18)17-6-8-19-9-7-17/h4-5,10H,6-9H2,1-3H3

InChI Key

HNLHCZXQVDKFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCOCC2)Cl

Origin of Product

United States

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